molecular formula C11H15BClNO2 B1592515 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 865186-94-3

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1592515
CAS No.: 865186-94-3
M. Wt: 239.51 g/mol
InChI Key: WCKBNAJTZUVHPD-UHFFFAOYSA-N
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Description

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoborane compound . It is used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling .


Synthesis Analysis

The synthesis of this compound involves the use of 3-CHLORO-5-IODOBENZONITRILE and Bis(pinacolato)diboron .


Molecular Structure Analysis

The molecular formula of this compound is C13H15BClNO2 . The molecular weight is 263.53 . More detailed structural information can be obtained from the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

This compound is used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling . It is also used in the preparation of pyrrolo[2,3-b]pyridine derivatives as kinase modulators .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 361.1±32.0 °C and a predicted density of 1.16±0.1 g/cm3 . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized as an intermediate in the synthesis of various boric acid ester compounds. These compounds are obtained through multi-step substitution reactions and their structures are confirmed using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. The molecular structures of these compounds are also calculated using density functional theory (DFT), which is consistent with crystal structures determined by X-ray diffraction (Huang et al., 2021).

Applications in Medicinal Chemistry

  • The chemical is a key component in the synthesis of medicinally important compounds, particularly in the context of high-throughput chemistry and large-scale synthesis. For example, it has been used in the improved synthesis of pyrazolo[1,5-a]pyridines, which are significant in medicinal research (Bethel et al., 2012).

Use in Organic Electronics

  • This compound plays a role in the development of deeply colored polymers, specifically in the synthesis of polymers containing isoDPP units in the main chain. These polymers are notable for their luminescent properties and are used in organic electronics (Welterlich et al., 2012).

Role in Coordination Chemistry

  • It is used in the synthesis of extended dipyridyl ligands, which are subsequently employed to form coordination polymers with interesting structural and functional properties. These coordination polymers have potential applications in various fields, including materials science (Al-Fayaad et al., 2020).

Involvement in Anion Acceptor Research

  • The compound is investigated as an anion acceptor in organic liquid electrolyte-based fluoride shuttle batteries, demonstrating its versatility in advanced battery technology (Kucuk & Abe, 2020).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKBNAJTZUVHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631085
Record name 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865186-94-3
Record name 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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